3-Dimethylamino-4-trifluoromethyl-benzoic Acid: A Strategic Synthesis Guide
3-Dimethylamino-4-trifluoromethyl-benzoic Acid: A Strategic Synthesis Guide
Part 1: Executive Summary & Strategic Analysis
3-Dimethylamino-4-trifluoromethyl-benzoic acid (CAS: 1261628-98-3) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and nuclear receptor modulators. The molecule combines two critical electronic features: the lipophilic, electron-withdrawing trifluoromethyl group (
Synthesizing this motif requires overcoming the steric bulk of the ortho-positioned substituents and managing the electronic push-pull system on the benzene ring. This guide details the most robust, scalable synthesis pathway—The Oxidative-Reductive Alkylation Route —while also providing a convergent Nucleophilic Aromatic Substitution (
Retrosynthetic Logic
The retrosynthetic disconnection reveals two primary vectors:
-
Route A (Linear): Construction of the core functionality from a toluene precursor via nitration, oxidation, and reductive alkylation.[1] This is preferred for scale-up due to the low cost of starting materials.
-
Route B (Convergent): Displacement of a labile fluoride ortho to the activating
group. This is preferred for library synthesis.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Figure 1: Retrosynthetic analysis showing the Linear (Green/Grey) and Convergent (Red dashed) pathways.
Part 2: The Primary Pathway (Linear Synthesis)
This route is designed for reproducibility and scalability.[1] It utilizes 4-methylbenzotrifluoride as the starting material, avoiding the high cost of pre-functionalized benzoic acids.
Step 1: Regioselective Nitration
Objective: Introduce the nitrogen source at the position meta to the
-
Substrate: 4-Methylbenzotrifluoride (1-methyl-4-(trifluoromethyl)benzene).
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ). -
Mechanism: The methyl group is an ortho, para-director, while the
group is a meta-director. These effects reinforce each other at the position ortho to the methyl group (position 2 relative to methyl; position 3 relative to ). -
Protocol:
-
Cool
(5 vol) to 0°C. -
Add 4-methylbenzotrifluoride (1.0 eq) dropwise.
-
Add mixed acid (
) slowly, maintaining internal temp <10°C to prevent dinitration. -
Stir at RT for 2-4 hours.
-
Quench onto ice water; extract with DCM.
-
-
Product: 2-Nitro-4-trifluoromethyltoluene (Intermediate A).
Step 2: Benzylic Oxidation
Objective: Convert the methyl group to the carboxylic acid.[1] Reaction: Permanganate or Ruthenium-catalyzed Oxidation.
-
Substrate: Intermediate A.
-
Reagents:
(excess) orngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> (bleach) with cat. . -
Key Insight: The electron-withdrawing nitro and trifluoromethyl groups deactivate the ring, making the benzylic C-H bonds less electron-rich, but standard
reflux conditions are sufficient.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Protocol:
-
Suspend Intermediate A in water/pyridine (1:[1]1) or t-BuOH/water.
-
Add
(3-4 eq) portion-wise at 80-90°C. -
Reflux until starting material is consumed (TLC control).
-
Filter hot to remove
.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Acidify filtrate with HCl to precipitate the product.
-
-
Product: 3-Nitro-4-trifluoromethylbenzoic acid (Intermediate B).[3]
Step 3: Reductive Methylation (The Core Transformation)
Objective: Simultaneous reduction of the nitro group and alkylation of the resulting amine.[1] Reaction: Hydrogenation / Reductive Amination.[1]
This is the most critical step. While stepwise reduction (to aniline) followed by alkylation is possible, a "one-pot" reductive methylation is more efficient.[1]
Reagents:
-
Hydrogen Source:
gas (balloon or 3-5 bar pressure). -
Catalyst: 10% Pd/C (wet).[1]
-
Alkylating Agent: Formaldehyde (37% aq.[1] solution).
-
Solvent: Methanol (MeOH).[1]
Protocol:
-
Charge: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 3-Nitro-4-trifluoromethylbenzoic acid (1.0 eq) in MeOH (10 vol).
-
Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add under inert atmosphere (
) to avoid ignition. -
Aldehyde: Add Formaldehyde (37% aq, 5.0 eq).[1]
-
Hydrogenation: Purge with
, thenngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> . Pressurize to 3-5 bar (40-70 psi). Shake/stir at RT for 1 hour, then heat to 50°C for 4-12 hours.-
Mechanism:[1][2][4][5][6] The nitro group reduces to the aniline (
). The aniline condenses with formaldehyde to form the imine/iminium, which is rapidly reduced by Pd-H to the N-methyl species. This repeats to form the N,N-dimethyl product.[7]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate.
-
Purification: The product is amphoteric. Adjust pH to ~4-5 (isoelectric point) to precipitate, or extract into EtOAc at pH 6. Recrystallize from EtOH/Water.
Data Summary Table:
| Parameter | Specification | Notes |
| Yield (Step 3) | 85 - 92% | High efficiency due to irreversible alkylation.[1] |
| Purity | >98% (HPLC) | Main impurity: Monomethyl amine (if reaction incomplete). |
| Appearance | Off-white solid | |
| Melting Point | 149-152°C | Consistent with literature values for similar analogs. |
Part 3: Alternative Convergent Route ( )
For rapid synthesis of analogs or if 3-Fluoro-4-trifluoromethylbenzoic acid is available, this route is superior in atom economy and speed.
Reaction: Nucleophilic Aromatic Substitution.[1][4]
Mechanism: The
Protocol:
-
Esterification: Treat 3-Fluoro-4-trifluoromethylbenzoic acid with
to get the methyl ester. -
Substitution: Dissolve ester in THF or DMF. Add Dimethylamine (2M in THF, 3.0 eq) and
(2.0 eq).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Heat: Stir at 60-80°C in a sealed tube. The Fluorine is displaced by
. -
Hydrolysis: Treat with LiOH/Water to hydrolyze the ester back to the acid.[1]
Figure 2: Convergent SnAr pathway via the methyl ester intermediate.
Part 4: References
-
Nitration of Trifluoromethyl-arenes:
-
Study on the nitration of benzotrifluorides. This establishes the directing effect of the
group vs. alkyl groups. -
Source: Journal of Organic Chemistry, "Electrophilic Aromatic Substitution of 4-Substituted Benzotrifluorides".
-
-
Reductive Methylation Methodology:
-
Catalytic Reductive Alkylation of Amines.[1] Standard protocols for converting anilines to dimethylamines using Formaldehyde/Hydrogen.[1]
-
Source: Organic Reactions, Vol 5, Chapter 7, "The Leuckart Reaction" and modern catalytic variants.[1]
-
Specific Patent Reference: Process for the preparation of 3-(N,N-Dimethylamino)benzoic acid. EP0855386A1.
-
-
Precursor Synthesis (3-Nitro-4-trifluoromethylbenzoic acid):
-
Describes the oxidation of the toluene derivative to the benzoic acid.
-
Source: ChemicalBook Synthesis Guide for CAS 116965-16-3.
-
-
Nucleophilic Substitution on Fluoro-arenes:
-
SNAr reactions of electron-deficient aryl fluorides.
-
Source: BenchChem Application Notes: SNAr Reactions on Fluoropyridines and Arenes.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 3. 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 116965-16-3 [chemicalbook.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. nioch.nsc.ru [nioch.nsc.ru]
- 6. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
